2-((1-(2-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide
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Overview
Description
2-((1-(2-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is a complex organic compound that features a tetrazole ring, a thiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 2-chlorophenyl isocyanide with sodium azide under acidic conditions.
Thioether Formation: The tetrazole intermediate is then reacted with a thioester to form the thioether linkage.
Amidation: The final step involves the reaction of the thioether intermediate with thiazole-2-amine under suitable conditions to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups present.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-((1-(2-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Agrochemicals: The compound can be used in the development of pesticides or herbicides, leveraging its bioactive properties.
Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 2-((1-(2-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The tetrazole and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile
- 2-(4-(3-chlorophenyl)-1,3-thiazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile
Uniqueness
Compared to similar compounds, 2-((1-(2-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is unique due to the presence of both a tetrazole and a thiazole ring, which may confer distinct biological activities and chemical reactivity. The combination of these rings with a chlorophenyl group and a propanamide moiety provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN6OS2/c1-8(11(21)16-12-15-6-7-22-12)23-13-17-18-19-20(13)10-5-3-2-4-9(10)14/h2-8H,1H3,(H,15,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPRWBCBNVAFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)SC2=NN=NN2C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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